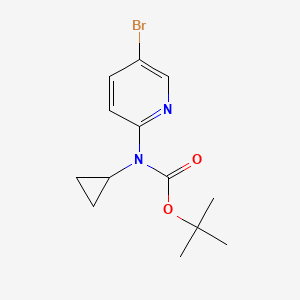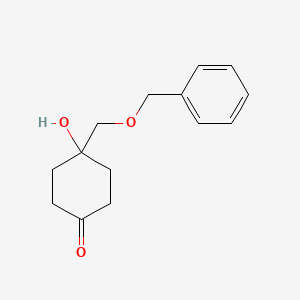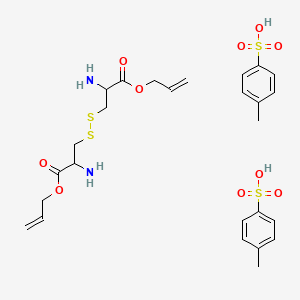
N-Dimethylmaprotilin Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dimethylmaprotilin Iodide is a chemical compound with the molecular formula C22H28IN and a molecular weight of 433.37 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol. This compound is primarily used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of N-Dimethylmaprotilin Iodide involves the reaction of maprotiline with methyl iodide. The reaction is typically carried out in an inert atmosphere at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
N-Dimethylmaprotilin Iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Dimethylmaprotilin Iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Research involving this compound includes studying its effects on biological systems and its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties and potential use in drug development.
Industry: This compound can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N-Dimethylmaprotilin Iodide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
N-Dimethylmaprotilin Iodide can be compared with other similar compounds, such as:
Maprotiline: The parent compound from which this compound is derived.
N-Methylmaprotiline: A related compound with a similar structure but different functional groups.
N-Diethylmaprotiline: Another analog with different alkyl groups attached to the nitrogen atom.
Propiedades
Fórmula molecular |
C22H29IN+ |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
trimethyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]azanium;hydroiodide |
InChI |
InChI=1S/C22H28N.HI/c1-23(2,3)16-8-14-22-15-13-17(18-9-4-6-11-20(18)22)19-10-5-7-12-21(19)22;/h4-7,9-12,17H,8,13-16H2,1-3H3;1H/q+1; |
Clave InChI |
OWHRMJZSLIJEEY-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)





![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)







